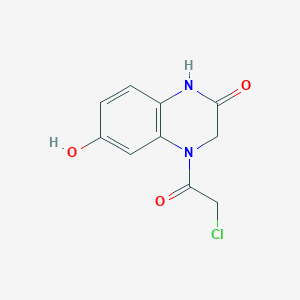

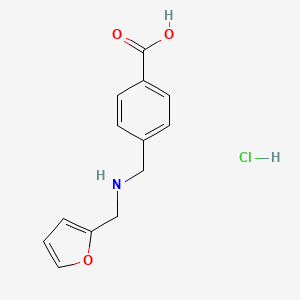

2-Amino-2-cyclohex-3-en-1-ylacetic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of cyclohexene derivatives is a topic of interest in the field of organic chemistry. Paper describes the synthesis of a complex amino diester derived from cycloheptadiene, which involves an acylnitroso Diels-Alder reaction. This method could potentially be adapted for the synthesis of "2-Amino-2-cyclohex-3-en-1-ylacetic acid;hydrochloride" by altering the starting materials and reaction conditions. Paper details a metal-free oxidation process to synthesize diastereoisomers of 3-aminocyclohexane-1,2-diol, which demonstrates the potential for synthesizing amino cyclohexene derivatives without the need for metal catalysts. Paper outlines a two-step process for synthesizing benzoxazaphosphorin derivatives with amino acid esters, which could provide insights into the synthesis of phosphorus-containing cyclohexene analogs.

Molecular Structure Analysis

The molecular structure of cyclohexene derivatives is crucial for their biological activity. The stereochemistry and functional groups present in these molecules can significantly influence their interactions with biological targets. The synthesis methods described in the papers suggest that there is a high degree of control over the stereochemistry of the synthesized compounds, which is essential for the development of enantiomerically pure pharmaceuticals.

Chemical Reactions Analysis

The chemical reactivity of cyclohexene derivatives is influenced by the presence of functional groups such as amino groups and carboxylic acid groups. The papers do not directly address the reactivity of "this compound," but they do provide examples of reactions that could be relevant. For instance, the dihydroxylation process described in paper and the transpeptidation reaction mentioned in paper could be applicable to the functionalization of cyclohexene derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexene derivatives, such as solubility, melting point, and stability, are important for their practical applications. While the papers do not provide specific data on "this compound," they do describe the characterization of related compounds using techniques like NMR and mass spectrometry . These methods are essential for confirming the identity and purity of synthesized compounds and could be used to analyze the physical and chemical properties of the compound .

科学的研究の応用

Synthesis and Characterization

- Transition Metal Complexes : The amino acid [1-(aminomethyl)cyclohexyl]acetic acid, closely related to 2-Amino-2-cyclohex-3-en-1-ylacetic acid, has been used in the synthesis and characterization of Schiff base ligands. These ligands, when reacted with transition metal ions (e.g., Co(II), Ni(II), Cu(II), Zn(II)), form compounds with antioxidant and xanthine oxidase inhibitory properties, particularly the zinc complex showing significant inhibitory activity (Ikram et al., 2015).

Chemical Synthesis

- Cyclohexane Amino Alcohols : Cyclohex-2-enol, which is structurally similar to 2-Amino-2-cyclohex-3-en-1-ylacetic acid, has been used in the Mitsunobu reaction to introduce amino groups into aliphatic systems. This method leads to the production of various cyclohexene derivatives with potential applications in stereocontrolled chemical processes (Sammes & Thetford, 1989).

Biochemical Applications

- Cysteine Determination : A derivative of the amino acid, specifically 1-O-(indol-3'-ylacetyl)-beta-D-glucopyranose, has been synthesized and used in biochemical tests for the determination of cysteine in the presence of other amino acids. This method showcases the potential use of similar compounds in analytical biochemistry (Gaitonde, 1967).

特性

IUPAC Name |

2-amino-2-cyclohex-3-en-1-ylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-2,6-7H,3-5,9H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGKVXPADRVXQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-amino-3-[(4-methylphenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2504450.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2504453.png)

![2-Chloro-N-[2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propyl]acetamide](/img/structure/B2504458.png)

![4-methoxy-3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2504460.png)

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)piperidine-3-carboxamide](/img/structure/B2504463.png)

![3-(4-chlorophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504464.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole](/img/structure/B2504467.png)